molecular formula C27H27N5O4S2 B11677334 N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11677334
M. Wt: 549.7 g/mol
InChI Key: MCDPFNIGQSISLT-LQKURTRISA-N
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Description

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenyl group, and a methylsulfanyl group

Preparation Methods

The synthesis of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process The initial step often includes the formation of the triazole ring through a cyclization reactionThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Chemical Reactions Analysis

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

    Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and phenyl groups enable the compound to bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:

Properties

Molecular Formula

C27H27N5O4S2

Molecular Weight

549.7 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N5O4S2/c1-34-22-14-19(15-23(35-2)25(22)36-3)26-30-31-27(32(26)20-8-6-5-7-9-20)38-17-24(33)29-28-16-18-10-12-21(37-4)13-11-18/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

MCDPFNIGQSISLT-LQKURTRISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)SC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)SC

Origin of Product

United States

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